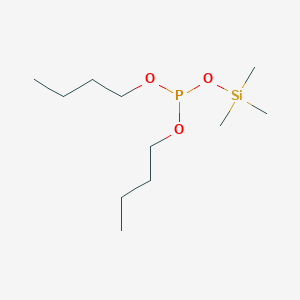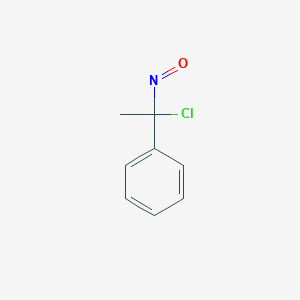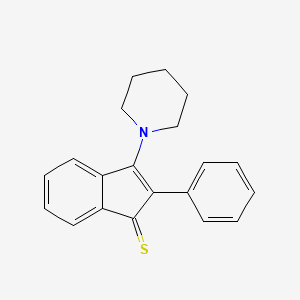
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-: is an organic compound with the molecular formula C20H19NS This compound is characterized by the presence of an indene core, a phenyl group, and a piperidinyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylindene with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence the compound’s biological activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems.
Comparaison Avec Des Composés Similaires
2-Phenyl-1H-indene-1,3(2H)-dione (Phenindione): This compound shares the indene core and phenyl group but differs in the presence of a dione group instead of a thione and piperidinyl group.
1H-Indene, 2-phenyl-: Similar in structure but lacks the thione and piperidinyl substituents.
Uniqueness: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- is unique due to the combination of the thione group and the piperidinyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
53215-50-2 |
|---|---|
Formule moléculaire |
C20H19NS |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-phenyl-3-piperidin-1-ylindene-1-thione |
InChI |
InChI=1S/C20H19NS/c22-20-17-12-6-5-11-16(17)19(21-13-7-2-8-14-21)18(20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Clé InChI |
XTZVLMLEOKOHMB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



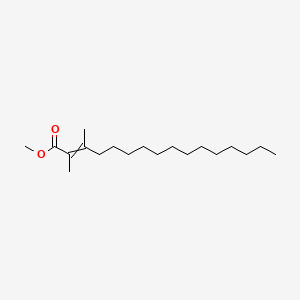
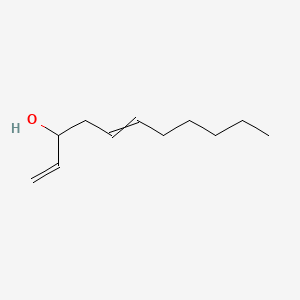
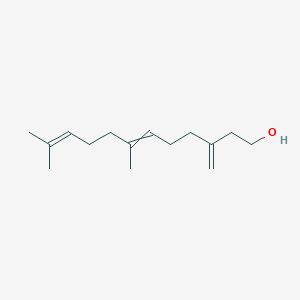
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
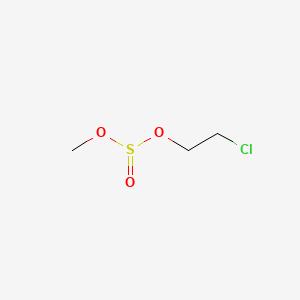
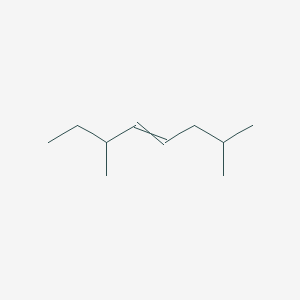
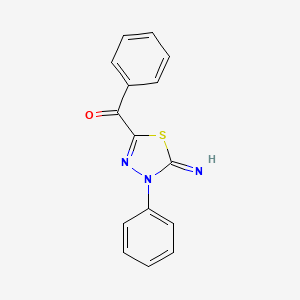
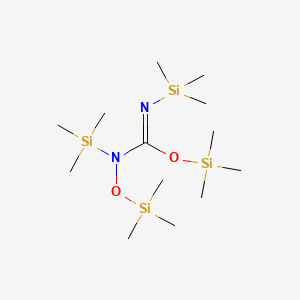
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
